N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide
Overview
Description
N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core, which is a common motif in many biologically active molecules, and a fluorobenzene moiety, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phenylethyl group and finally the attachment of the fluorobenzene carboxamide group. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, modulating their activity and leading to various biological effects. The fluorobenzene moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-4-fluorobenzenecarboxamide
- N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-3-fluorobenzenecarboxamide
Uniqueness
Compared to similar compounds, N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom on the benzene ring can significantly affect the compound’s properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-[1-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O/c1-15-12-20-21(13-16(15)2)27-23(26-20)22(14-17-8-4-3-5-9-17)28-24(29)18-10-6-7-11-19(18)25/h3-13,22H,14H2,1-2H3,(H,26,27)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYVQGQBZZRRKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147865 | |
Record name | N-[1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338410-76-7 | |
Record name | N-[1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338410-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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